Cyclohex-4-ene-1,2-diamine
Overview
Description
Cyclohex-4-ene-1,2-diamine is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Ligands and Receptors
Cyclohex-4-ene-1,2-diamine has been utilized significantly in the synthesis of various ligands and receptors. This diamine, due to its chiral properties, plays a critical role in the development of novel and efficient synthetic approaches. Its application in chiral motifs has broadened its use in the field of chemistry, especially in the preparation of enantioenriched forms and derivatives (González‐Sabín, Rebolledo, & Gotor, 2009).
Catalysis in Organic Reactions
This compound has been used as a scaffold for chiral ligands in catalyzing organic reactions. Specifically, it has been employed in the enantioselective addition of diethylzinc to aromatic aldehydes, showcasing its efficiency and potential in asymmetric catalysis (González‐Sabín, Gotor, & Rebolledo, 2006).
Organocatalysts and Ligands for Synthesis of Alcohols
Cyclohex-4-ene-1,2-diamine derivatives have been synthesized and applied as organocatalysts in the synthesis of α-hydroxy γ-keto esters. Additionally, they have been used as chiral ligands in various chemical reactions, highlighting their versatility and importance in organic synthesis (Tsygankov et al., 2016).
Application in Enantioselective Fluorescent Recognition
This compound has found applications in the enantioselective fluorescent recognition of chiral acids. By forming complex structures with these acids, cyclohexane-1,2-diamine-based molecules exhibit highly selective and sensitive fluorescent responses, essential for chemical sensing and recognition (Li et al., 2007).
properties
IUPAC Name |
cyclohex-4-ene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENNVQHCXLZDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-4-ene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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